An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its Analogs
An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral scaffolds in numerous pharmaceuticals and agrochemicals. The presence of bromo, fluoro, and methyl carboxylate functional groups on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential applications of Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its closely related isomers, with a focus on their relevance in drug discovery and development.
While specific experimental data for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is limited in publicly available literature, this guide will draw upon established principles of organic chemistry and data from analogous compounds, particularly its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, to provide a robust and insightful resource.
Core Molecular Attributes
The fundamental properties of Methyl 2-bromo-5-fluoropyridine-3-carboxylate are derived from its chemical structure. Understanding these attributes is crucial for its handling, characterization, and application in synthetic chemistry.
Molecular Formula and Weight
The chemical formula for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is C₇H₅BrFNO₂. Based on this formula, the calculated molecular weight is 234.02 g/mol . This value is a critical parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis. The molecular weight of its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, is also 234.02 g/mol .[1]
Structural Features and Physicochemical Properties
The pyridine ring is an electron-deficient aromatic system, and the substituents significantly influence its electronic properties and reactivity.
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2-Bromo Group: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2][3] Its reactivity is generally higher than that of a chloro substituent but lower than an iodo substituent in similar positions.[2]
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5-Fluoro Group: The fluorine atom at the 5-position has a profound impact on the molecule's properties. Fluorine is highly electronegative and can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[4][5][6] The strategic incorporation of fluorine is a common strategy in modern drug design.[4][6][7]
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3-Carboxylate Group: The methyl carboxylate group at the 3-position is an electron-withdrawing group that further modulates the reactivity of the pyridine ring. It can also serve as a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
A summary of the key physicochemical properties for the closely related Methyl 2-bromo-5-fluoropyridine-4-carboxylate is provided in the table below, which can serve as an estimate for the 3-carboxylate isomer.
| Property | Value (for Methyl 2-bromo-5-fluoropyridine-4-carboxylate) | Reference |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 264 °C at 760 mmHg | |
| Purity | Typically ≥97% |
Synthesis of Substituted Pyridine-3-carboxylates
A common strategy involves the construction of the pyridine ring through multi-component reactions or the modification of a pre-existing pyridine scaffold.
Caption: General retrosynthetic approach for Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
A plausible synthetic workflow could involve the following key steps:
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Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring. Various named reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be employed to construct the core heterocycle from acyclic precursors.
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Halogenation: Introduction of the bromo and fluoro substituents onto the pyridine ring. This can be achieved through electrophilic halogenation or Sandmeyer-type reactions from corresponding amino-pyridines.
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Carboxylation and Esterification: Introduction of the carboxylate group at the 3-position, followed by esterification with methanol.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-5-fluoropyridine-3-carboxylate lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is the primary site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Caption: Key cross-coupling reactions of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
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Reaction Setup: To an oven-dried reaction vessel, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
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Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Applications in Drug Discovery
Fluorinated pyridines are a privileged scaffold in medicinal chemistry.[13] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile.[4][6][7] Methyl 2-bromo-5-fluoropyridine-3-carboxylate, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active compounds.
The pyridine core is present in numerous approved drugs, and the ability to introduce diverse substituents through cross-coupling reactions makes this scaffold highly attractive for generating libraries of potential drug candidates for screening. The fluorinated pyridine motif can be found in compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While specific data for this isomer is limited, the well-established chemistry of related halopyridines provides a strong foundation for its application in the synthesis of novel and complex molecules. As the demand for sophisticated building blocks in pharmaceutical and materials science research continues to grow, the importance of compounds like Methyl 2-bromo-5-fluoropyridine-3-carboxylate is set to increase.
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Yasar, S., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
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